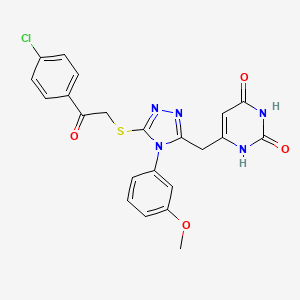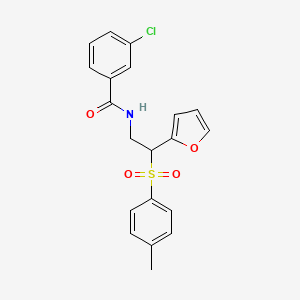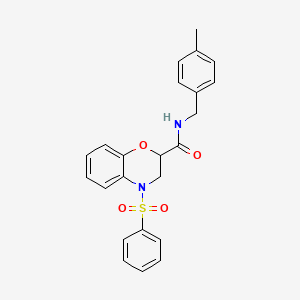![molecular formula C24H26N4O5S B14970964 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14970964.png)
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound characterized by its unique structure, which includes benzodioxepin and triazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxepin ring through cyclization reactions. Subsequent steps involve the introduction of the triazole ring and the sulfanyl group. The final step usually involves the acylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: The benzodioxepin ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application.
類似化合物との比較
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:
Benzodioxepin derivatives: These compounds share the benzodioxepin ring and may have similar chemical properties.
Triazole derivatives: Compounds with the triazole ring can have similar biological activities.
Sulfanyl acetamides: These compounds share the sulfanyl and acetamide groups and may have similar reactivity.
The uniqueness of This compound lies in its combination of these functional groups, which can result in unique chemical and biological properties.
特性
分子式 |
C24H26N4O5S |
|---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H26N4O5S/c1-2-28-23(16-5-7-18-20(13-16)32-11-3-9-30-18)26-27-24(28)34-15-22(29)25-17-6-8-19-21(14-17)33-12-4-10-31-19/h5-8,13-14H,2-4,9-12,15H2,1H3,(H,25,29) |
InChIキー |
RGVUOCXNANXPTC-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCCO3)C4=CC5=C(C=C4)OCCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B14970886.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14970899.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14970905.png)

![2-Cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide](/img/structure/B14970925.png)
![N-{2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}propanamide](/img/structure/B14970945.png)
![3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14970949.png)
![N-(3,5-Dimethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B14970953.png)
![6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14970960.png)
![N-(Naphthalen-1-YL)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B14970961.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(butan-2-yl)acetamide](/img/structure/B14970963.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14970966.png)

